N-isobutyl-4-(1H-pyrrol-1-yl)benzamide
Descripción
N-Isobutyl-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by an isobutyl group attached to the amide nitrogen and a pyrrole substituent at the para position of the benzamide core. This compound is synthesized via nickel-catalyzed reductive aminocarbonylation, a method optimized for coupling aryl halides with nitroaromatics or amines under specific conditions (e.g., Ni(glyme)Cl₂ catalyst, DMF solvent, 120°C, 16 hours) . The pyrrole moiety introduces aromaticity and electron-rich properties, while the isobutyl group contributes steric bulk, influencing solubility and reactivity.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(2)11-16-15(18)13-5-7-14(8-6-13)17-9-3-4-10-17/h3-10,12H,11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMESQDNXTZKHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
N-isobutyl-4-(1H-pyrrol-1-yl)benzamide primarily targets Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes. These enzymes play a crucial role in bacterial fatty acid synthesis and folate metabolism, respectively, making them important targets for antibacterial and antitubercular therapies.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes. This interaction inhibits the activity of these enzymes, disrupting critical biochemical processes within the bacterial cell.
Biochemical Pathways
By inhibiting Enoyl ACP Reductase, the compound disrupts the elongation cycle of fatty acid synthesis, a critical process for bacterial cell membrane production. Inhibition of DHFR, on the other hand, interferes with the synthesis of tetrahydrofolate, a co-factor necessary for the synthesis of nucleic acids. The disruption of these pathways leads to the inhibition of bacterial growth.
Result of Action
The compound’s action results in the suppression of bacterial growth due to the disruption of critical biochemical pathways. Additionally, it has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate.
Comparación Con Compuestos Similares
Key Observations :
- Substituent Effects on Synthesis : The nickel-catalyzed method achieves higher yields with phenyl amides (85%) compared to bulkier isobutyl derivatives (78%), likely due to reduced steric hindrance during catalytic coupling.
- Electronic Properties : The electron-rich pyrrole group enhances resonance stabilization but may slow electrophilic reactions.
- Solubility : Isobutyl derivatives exhibit moderate solubility in polar solvents (e.g., DMF), whereas phenyl analogs are less soluble due to planar aromatic stacking.
Pharmacological and Functional Comparisons
Table 2: Functional Group Impact on Bioactivity
| Compound | Amide Group | Bioactivity | Clinical Use |
|---|---|---|---|
| N-Isobutyl-4-(1H-...) | Isobutyl | Not studied | Research chemical |
| Amisulpride | Methoxyethyl | Dopamine D2/D3 antagonist | Antipsychotic |
| Tiapride | Dimethylamino | Dopamine D2 antagonist | Movement disorders |
Insights :
- Pyrrole vs. Sulfur Moieties: The pyrrole group may confer unique π-π interactions in non-biological applications (e.g., materials science), whereas sulfur in clinical benzamides enhances hydrogen bonding and bioavailability.
Research Findings and Challenges
- Synthetic Optimization : Ligand choice (L1 vs. L4) and reductant (Zn vs. Mn) significantly impact yields for pyrrole-containing benzamides . For example, L1 improves coordination with nickel, enhancing catalytic efficiency.
- Differentiation Challenges: Forensic differentiation of benzamide derivatives remains difficult due to structural similarities, as noted in toxicological studies . Techniques like NMR and HRMS are critical for distinguishing N-isobutyl-4-(1H-pyrrol-1-yl)benzamide from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
